

# How to dissolve and prepare AVE3085 for experiments

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## Compound of Interest

Compound Name: AVE3085

Cat. No.: B1665338

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## Application Notes and Protocols for AVE3085

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**AVE3085** is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription, playing a crucial role in promoting endothelial function and offering therapeutic potential for cardiovascular diseases.[1] It has been shown to restore endothelial function in models of hypertension and diabetes by increasing the expression and activity of eNOS, leading to enhanced nitric oxide (NO) bioavailability.[2][3] This document provides detailed protocols for the dissolution and preparation of **AVE3085** for both in vivo and in vitro experiments, methodologies for key experimental assays, and a summary of its mechanism of action.

### Chemical Information

Compound Name	Systematic Name	CAS Number	Molecular Formula
AVE3085	2,2-difluoro-benzo[3] [4]dioxole-5-carboxylic acid indan-2-ylamide	450348-85-3	C <sub>17</sub> H <sub>13</sub> F <sub>2</sub> NO <sub>3</sub>

### Data Presentation: Solubility and Dosing

The following table summarizes the known solubility and dosing concentrations for **AVE3085** from preclinical studies.

Application	Solvent/Vehicle	Stock Solution Concentration	Working Concentration/ Dose	Reference
In Vivo (Oral Gavage)	DMSO (for stock), Corn oil (for final dilution)	20.8 mg/mL	10 mg/kg/day	<a href="#">[3]</a>
In Vitro (Aortic Rings)	DMSO (presumed)	Not specified	10 µmol/L	<a href="#">[2]</a>
In Vitro (Primary Endothelial Cells)	DMSO (presumed)	Not specified	10 µmol/L	<a href="#">[2]</a>
In Vitro (Human Internal Mammary Artery)	DMSO (presumed)	Not specified	30 µmol/L	<a href="#">[5]</a>

## Experimental Protocols

### Dissolution and Preparation of AVE3085

#### a) Preparation for In Vivo Oral Administration

This protocol is adapted from methods for preparing **AVE3085** for oral gavage in rodent models.[\[3\]](#)

Materials:

- **AVE3085** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes

- Vortex mixer
- Heating block or sonicator (optional)

Protocol:

- Prepare a stock solution of **AVE3085** at 20.8 mg/mL in DMSO. To do this, weigh the required amount of **AVE3085** powder and add the corresponding volume of DMSO.
- Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.
- For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare 1 mL of a dosing solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of **AVE3085**), add 9.6  $\mu$ L of the 20.8 mg/mL DMSO stock to 990.4  $\mu$ L of corn oil.
- Vortex the final solution immediately before administration to ensure a uniform suspension. It is recommended to prepare this working solution fresh on the day of use.[\[3\]](#)

b) Preparation for In Vitro Experiments (Cell Culture and Organ Bath)

While specific dissolution protocols for in vitro use are not explicitly detailed in the literature, DMSO is a common solvent for compounds of this nature.[\[1\]](#)

Materials:

- **AVE3085** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, light-protected microcentrifuge tubes
- Appropriate cell culture medium or physiological salt solution (e.g., Krebs-Henseleit solution)

Protocol:

- Prepare a high-concentration stock solution of **AVE3085** in DMSO (e.g., 10 mM).

- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[3\]](#)
- On the day of the experiment, thaw an aliquot of the stock solution.
- Prepare working solutions by diluting the stock solution in the appropriate experimental buffer (e.g., cell culture medium or Krebs-Henseleit solution). Ensure the final concentration of DMSO in the experimental setup is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cellular toxicity or off-target effects.[\[6\]](#)

## Isometric Force Measurement in Isolated Aortic Rings

This protocol is based on methodologies used to assess the effect of **AVE3085** on vascular function in isolated arteries.[\[2\]](#)[\[7\]](#)

Materials:

- Wire myograph system
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl<sub>2</sub>, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 1.2 MgSO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 11.1 Glucose)
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Phenylephrine (PE) or other vasoconstrictors
- Acetylcholine (ACh) or other vasodilators
- **AVE3085** working solution
- Dissection tools

Protocol:

- Sacrifice the experimental animal and carefully excise the thoracic aorta.
- Place the aorta in cold Krebs-Henseleit solution and clean it of adhering fat and connective tissue.

- Cut the aorta into rings of 2-3 mm in length.
- Mount the aortic rings on the wires of the myograph in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension.
- To assess viability, contract the rings with a high concentration of KCl (e.g., 60 mM).
- After washing and returning to baseline, pre-contrast the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
- Once a stable contraction is achieved, perform a cumulative concentration-response curve for a vasodilator such as acetylcholine to assess endothelium-dependent relaxation.
- To test the effect of **AVE3085**, incubate the aortic rings with the desired concentration of **AVE3085** (e.g., 10 µmol/L) for a specified period (e.g., 2 hours) before pre-contraction and assessment of relaxation.[\[2\]](#)

## Western Blotting for eNOS and Phosphorylated eNOS

This protocol outlines the steps for determining the protein expression of total eNOS and its activated form, phosphorylated eNOS (p-eNOS), in tissue or cell lysates following **AVE3085** treatment.[\[2\]](#)[\[7\]](#)

### Materials:

- Aortic tissue or cultured endothelial cells
- Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Primary antibodies (anti-eNOS, anti-p-eNOS Ser1177)
- Horseradish peroxidase (HRP)-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

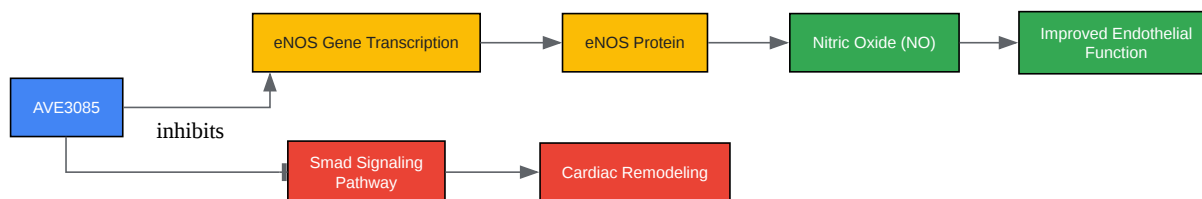
- Homogenize aortic tissue or lyse cultured endothelial cells in ice-cold RIPA buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against eNOS or p-eNOS overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

## Mechanism of Action and Signaling Pathways

**AVE3085** enhances the transcription of the eNOS gene, leading to increased eNOS protein expression.<sup>[1][7]</sup> This results in greater production of nitric oxide (NO), a key signaling

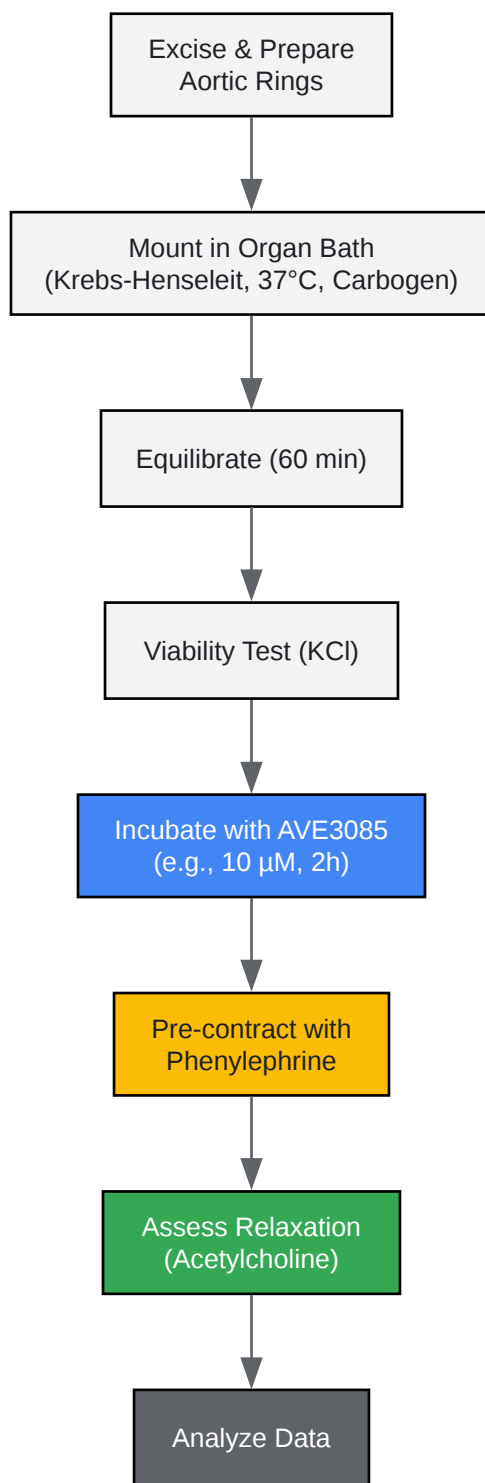
molecule that mediates vasodilation and has anti-inflammatory and anti-proliferative effects in the vasculature.[8] The increased NO bioavailability helps to reduce oxidative stress and restore normal endothelial function.[3] Furthermore, studies have suggested that **AVE3085** can attenuate cardiac remodeling by inhibiting the Smad signaling pathway, although the direct link between eNOS enhancement and Smad inhibition requires further elucidation.[4]

## Visualization of Signaling Pathways and Workflows



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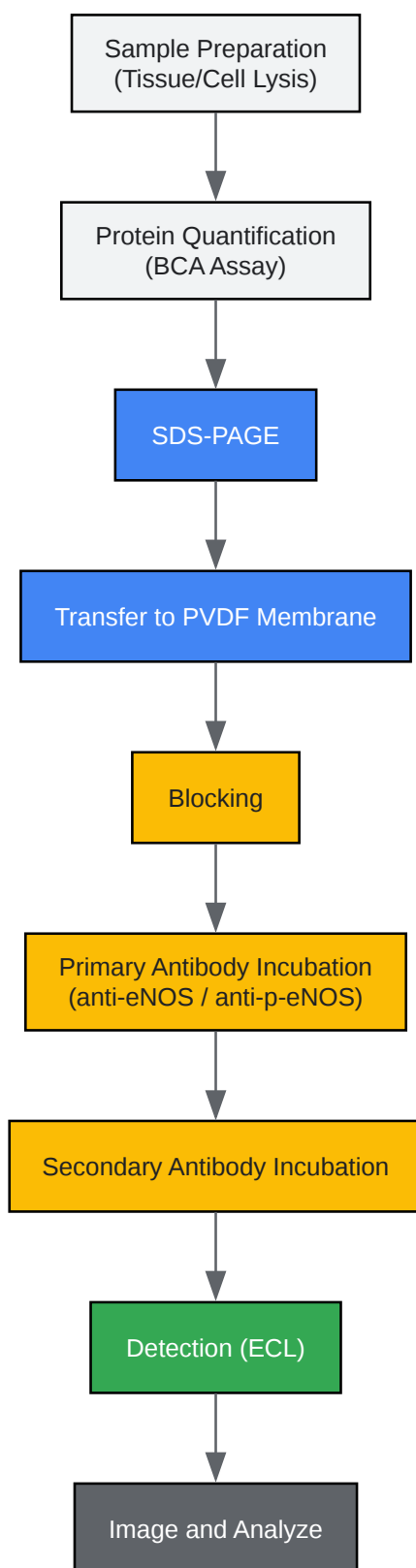
Caption: **AVE3085** enhances eNOS transcription, leading to improved endothelial function and inhibition of the Smad signaling pathway.



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Caption: Workflow for assessing the effect of **AVE3085** on vascular function using an organ bath.





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Caption: General workflow for Western blot analysis of eNOS and p-eNOS protein expression.

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